molecular formula C17H14ClNO4 B506833 5-Chloro-3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)indolin-2-one CAS No. 690688-22-3

5-Chloro-3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)indolin-2-one

Cat. No.: B506833
CAS No.: 690688-22-3
M. Wt: 331.7g/mol
InChI Key: SRQCVZDPIDPYHZ-UHFFFAOYSA-N
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Description

5-Chloro-3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)indolin-2-one is a useful research compound. Its molecular formula is C17H14ClNO4 and its molecular weight is 331.7g/mol. The purity is usually 95%.
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Scientific Research Applications

Potential as Anti-HIV Agents

Compounds based on the 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one nucleus, which includes 5-Chloro-3-hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)indolin-2-one, have been studied for their potential anti-HIV-1 activities. These compounds demonstrate potency against HIV-1 RT inhibition and anti-HIV-1 activity in low micromolar to nanomolar concentration ranges. Structural modifications, such as halogens at specific positions, have been found to significantly enhance the potency against RT (Chander et al., 2018).

Antimicrobial and Antioxidant Activities

Derivatives of 3-hydroxy-3-(2-oxoethyl)-1-(3-phenylpropyl) indolin-2-one have been synthesized and shown to exhibit antimicrobial and antioxidant activities. These compounds have been evaluated for their in vitro antimicrobial and antioxidant effects, suggesting potential applications in these areas (Pushpa et al., 2017).

Anti-Proliferative Activity in Cancer Research

Studies have also been conducted on biphenyl derived 5-substituted-indolin-2-one derivatives, which include variants of the compound . These studies focus on their anti-proliferative activity against human cancer cell lines, indicating potential applications in cancer research (Meti et al., 2017).

Properties

IUPAC Name

5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-23-12-4-2-3-10(7-12)15(20)9-17(22)13-8-11(18)5-6-14(13)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQCVZDPIDPYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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